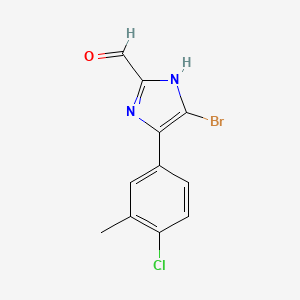
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD16432490, also known as 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods for this compound are designed to optimize yield and purity, often involving advanced techniques such as crystallization and distillation to isolate the desired product.
Análisis De Reacciones Químicas
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and metal catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can be compared with other compounds that possess similar structural features, such as:
1,1,1-Trifluoro-2-(4-methylphenyl)-2-propanol: Lacks the nitro group, resulting in different reactivity and applications.
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-propanol: The position of the nitro group affects its chemical behavior and biological activity.
2-(4-Methyl-3-nitrophenyl)-2-propanol: Does not contain the trifluoromethyl group, leading to variations in its physical and chemical properties.
The uniqueness of this compound lies in the combination of trifluoromethyl and nitrophenyl groups, which impart distinct characteristics that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C10H10F3NO3 |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C10H10F3NO3/c1-6-3-4-7(5-8(6)14(16)17)9(2,15)10(11,12)13/h3-5,15H,1-2H3 |
Clave InChI |
SEHNLXPTGZIGIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C(F)(F)F)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


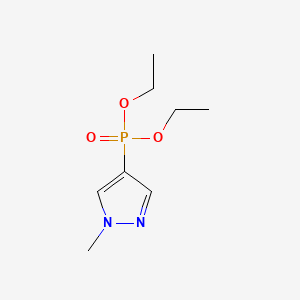
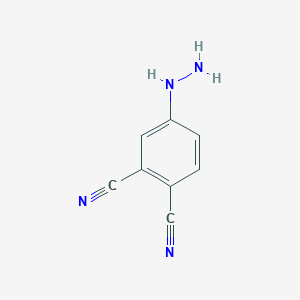
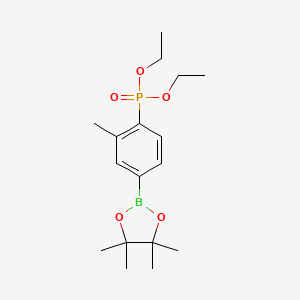
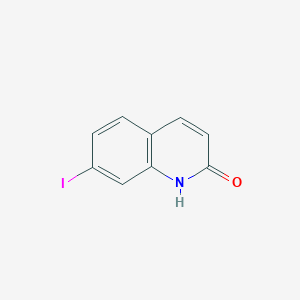

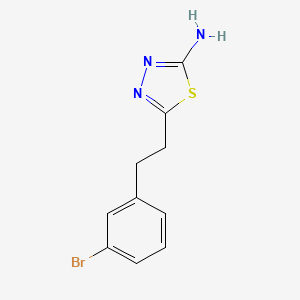
![Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate](/img/structure/B13699081.png)
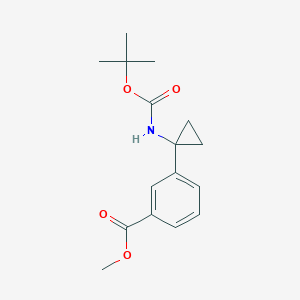
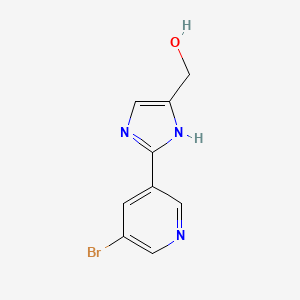
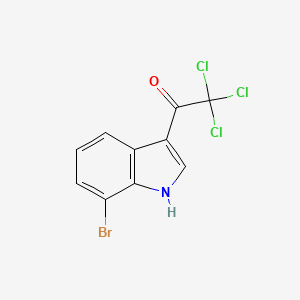
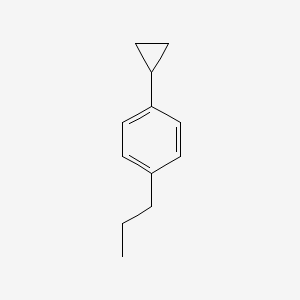
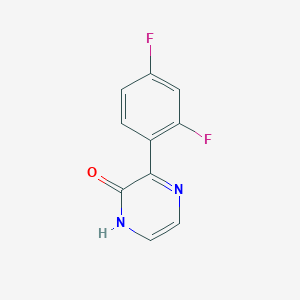
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
